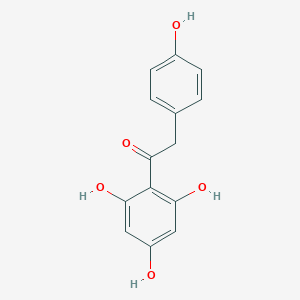
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
货号 B192511
分子量: 260.24 g/mol
InChI 键: XYMPPRJBUSAOQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09388273B2
Procedure details


Phloroglucinol (39.5 g, 313 mmol), 4-hydroxyphenylacetonitrile (50.0 g, 376 mmol) and anhydrous ethyl ether (200 mL) were added to a roundbottom flask. Under a nitrogen atmosphere at 0° C., aluminum chloride (5.00 g, 39.3 mmol) was added and the flask was capped quickly. A steady stream of HCl(g), generated by addition of concentrated HCl(1) over calcium chloride, was piped into the mixture. This was continued for 6 hours, yielding a pink precipitate. The precipitate was kept overnight at 0° C., then filtered and refluxed in water (500 mL) for 2 hours. This produced a light red powder that was isolated by filtration and dried. The powder was dissolved in acetone and charged with charcoal to afford 42.9 g of pale yellow powder (54% yield). Mp 259° C. 1H NMR (DMSO-d6, ppm): 12.27 (s, 2H,2,6-OH), 10.41 (s, 1H, 4-OH), 9.23 (s, 1H, 4′-OH), 7.02 (d, 2H, J=8.1 Hz, H-2′,6′), 6.68 (d, 2H, J=8.1 Hz, H-3′,5′), 5.82 (s, 2H, H-3,5), 4.21(s, 2H, Ar—CH2—CO—Ar). 13C NMR (DMSO-d6, ppm): 203.5, 165.2, 164.7, 156.31, 131.0, 126.4, 115.4, 104.1, 95.2, 48.5.






Name
Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[OH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]#N)=[CH:13][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[Cl-].[Ca+2].[Cl-].C([O:30]CC)C>>[OH:2][C:1]1[CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[C:3]=1[C:18]([CH2:17][C:14]1[CH:15]=[CH:16][C:11]([OH:10])=[CH:12][CH:13]=1)=[O:30] |f:2.3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)CC#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was capped quickly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a pink precipitate
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The precipitate was kept overnight at 0° C.
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed in water (500 mL) for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This produced a light red powder that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The powder was dissolved in acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged with charcoal
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=CC(=C1)O)O)C(=O)CC1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42.9 g | |
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
